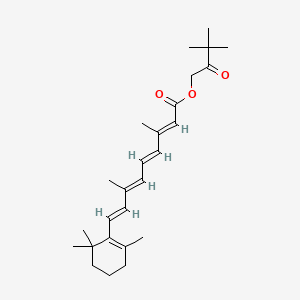

Hydroxypinacolone retinoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPLFRLIWKRQFT-XUJYDZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C(C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893412-73-2 | |

| Record name | Hydroxypinacolone retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893412732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypinacolone Retinoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPINACOLONE RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3V2F02E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxypinacolone Retinoate: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR), a synthetic ester of all-trans retinoic acid, represents a significant advancement in retinoid technology. Developed in the early 2000s, this next-generation retinoid offers comparable efficacy to traditional retinoids with a markedly improved tolerability profile, making it a valuable asset in dermatology and cosmetic science. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and evaluation of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its signaling pathway and experimental workflows.

Introduction

Retinoids, derivatives of vitamin A, are a cornerstone of dermatological treatments, renowned for their potent anti-aging and anti-acne properties. However, their use is often limited by local irritation, erythema, and peeling. This compound (HPR) was developed to overcome these limitations. Chemically, it is the ester of all-trans retinoic acid and hydroxypinacolone.[1] This structural modification allows HPR to bind directly to retinoic acid receptors (RARs) without the need for metabolic conversion, a key differentiator from retinol (B82714) and its other esters.[2][3] This direct action is believed to contribute to its high efficacy and low irritation potential.[4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| INCI Name | This compound | [4] |

| Chemical Formula | C₂₆H₃₈O₃ | [4] |

| Molecular Weight | 398.58 g/mol | [4] |

| Appearance | Yellow Crystalline Powder | [5] |

| Solubility | Oil-soluble | [4] |

| Stability | More stable than retinol; less prone to degradation from light and air | [2] |

Mechanism of Action

This compound exerts its biological effects by directly binding to and activating retinoic acid receptors (RARs) within the cell nucleus. Unlike retinol and its esters, which require enzymatic conversion to the active retinoic acid form, HPR bypasses this step, leading to a more efficient and potentially less irritating cellular response.[2][3]

Retinoid Signaling Pathway

The binding of HPR to RARs initiates a cascade of genomic events. The HPR-RAR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This leads to a variety of cellular responses, including increased cell turnover, enhanced collagen synthesis, and a reduction in the expression of matrix metalloproteinases (MMPs).[6]

Preclinical and Clinical Efficacy

A growing body of evidence from in vitro and in vivo studies supports the efficacy of HPR in improving signs of skin aging and acne.

In Vitro Studies

| Study Type | Key Findings | Reference |

| Gene Expression in Human Foreskin Fibroblasts (HFF-1) | A combination of 5 µg/mL HPR and 9 µg/mL Retinyl Propionate synergistically enhanced the expression of Type IV Collagen, CRBP-I, and RARB genes. | [7] |

| Collagen Production | HPR has been shown to significantly increase pro-collagen production in skin models. | [8] |

| Irritation Potential | Manufacturer's tests showed significantly lower irritation with 0.5% HPR compared to 0.5% retinol in a 24-hour occlusive patch test. | [9] |

Clinical Studies

| Study Design | Key Findings | Reference |

| 4-Week Comparative Study (0.2% HPR vs. 0.2% Retinol vs. 0.2% Retinal) | - Wrinkle visibility reduced by 26% in 57% of volunteers with HPR. - Epidermal smoothness enhanced by 14% in 50% of volunteers with HPR. - Overall participant satisfaction was highest for the HPR serum (85%). | [10] |

| 8-Week Study (HPR and Retinyl Propionate Combination) | - Skin wrinkles improved by 8.3%. - Skin smoothness improved by 11.9%. - Skin elasticity (R2 and R5) improved by 14.5% and 22.6%, respectively. | [7] |

| 16-Week Study (0.1% HPR with Peptides vs. Fractional CO2 Laser) | - The HPR-peptide serum showed statistically significant improvements in Marionette lines, global fine lines and wrinkles, crow's feet wrinkles, nasolabial folds, texture, smoothness, hyperpigmentation, lift, and photodamage compared to the laser group. | [11][12] |

Experimental Protocols

Synthesis of this compound

This protocol is based on methods described in the scientific literature and patents.[13][14][15]

Materials:

-

All-trans-retinoic acid

-

Halogenated pinacolone (B1678379) (e.g., 1-chloro-3,3-dimethylbutan-2-one)

-

Organic solvent (e.g., Toluene, Dichloromethane)

-

Acid-binding agent (e.g., Triethylamine, Sodium Bicarbonate)

-

Inert gas (e.g., Nitrogen or Argon)

-

Recrystallization solvent (e.g., Anhydrous ethanol)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a light-proof reaction vessel under an inert gas atmosphere, dissolve all-trans-retinoic acid in the chosen organic solvent.

-

Add the acid-binding agent to the solution and stir until fully dissolved.

-

Slowly add the halogenated pinacolone to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 6-30 hours), monitoring the reaction progress by a suitable method like HPLC.

-

Upon completion, filter the reaction mixture to remove the inorganic salt byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as anhydrous ethanol. Cool the solution to induce crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

In Vitro Collagen Production Assay (Sirius Red Staining)

This protocol is adapted from established methods for quantifying collagen in cell culture.[1][2][3][16][17]

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium

-

HPR dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., Kahle's fixative)

-

Sirius Red staining solution (0.1% Direct Red 80 in picric acid or acetic acid)

-

Washing solution (e.g., 0.1 M HCl)

-

Extraction buffer (e.g., 0.1 M NaOH)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed HDFs into 96-well plates at a predetermined density and culture until they reach a desired confluency.

-

Replace the growth medium with fresh medium containing various concentrations of HPR or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

After incubation, carefully remove the culture medium.

-

Wash the cell layers twice with PBS.

-

Fix the cells with a suitable fixative for 15-30 minutes at room temperature.

-

Wash the fixed cells again with PBS.

-

Stain the cells with Sirius Red solution for 1 hour at room temperature.

-

Wash the stained cells with the washing solution to remove unbound dye.

-

Elute the bound dye with the extraction buffer.

-

Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the collagen content by comparing the absorbance values to a standard curve of known collagen concentrations.

In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation.[6][18][19][20][21]

Materials:

-

Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium provided with the tissue models

-

HPR test substance

-

Negative control (e.g., PBS)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Isopropanol

-

6-well and 24-well plates

-

Sterile forceps and pipettes

Procedure:

-

Upon receipt, pre-incubate the RhE tissues in the provided assay medium overnight at 37°C and 5% CO₂.

-

Topically apply the HPR test substance, negative control, and positive control to the surface of triplicate tissues.

-

Incubate the treated tissues for a defined exposure time (e.g., 60 minutes) at 37°C.

-

After exposure, thoroughly wash the tissues with PBS to remove the test substance.

-

Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

-

Following the post-incubation period, assess cell viability using the MTT assay. Transfer tissues to an MTT solution and incubate for approximately 3 hours.

-

Extract the formazan (B1609692) dye from the tissues using isopropanol.

-

Measure the optical density of the formazan extract using a spectrophotometer (e.g., at 570 nm).

-

Calculate the percentage of cell viability for each test substance relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Conclusion

This compound stands out as a promising retinoid with a favorable efficacy-to-tolerability ratio. Its direct mechanism of action, bypassing the need for metabolic conversion, offers a significant advantage over traditional retinoids. The preclinical and clinical data accumulated to date support its use in addressing common signs of skin aging and acne. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of HPR, facilitating further research and development in this area. As research continues, HPR is poised to become an increasingly important tool in the armamentarium of dermatologists and cosmetic scientists.

References

- 1. chondrex.com [chondrex.com]

- 2. test.hoelzel-biotech.com [test.hoelzel-biotech.com]

- 3. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive study of this compound (HPR) Lyphar Provide Top Quality [biolyphar.com]

- 5. Primary Human Fibroblast Cell Culture [protocols.io]

- 6. Frontiers | Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Explained + Products) [incidecoder.com]

- 10. cnb.drirenaeris.com [cnb.drirenaeris.com]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. Efficacy of Topical this compound‐Peptide Product Versus Fractional CO2 Laser in Facial Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for synthesizing this compound (HPR) under catalysis of biological enzyme - Eureka | Patsnap [eureka.patsnap.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. CN115260071A - Preparation method of hydroxy pinacolone retinoic acid ester - Google Patents [patents.google.com]

- 16. chondrex.com [chondrex.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iivs.org [iivs.org]

Hydroxypinacolone Retinoate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, mechanism of action, and experimental evaluation of Hydroxypinacolone Retinoate (HPR), a next-generation retinoid.

This compound (HPR) is a cosmetic-grade ester of all-trans retinoic acid that has garnered significant attention in the field of dermatology and cosmetic science. As a member of the retinoid family, it offers the well-documented benefits of Vitamin A derivatives, including the mitigation of photoaging and the management of acne. A key distinguishing feature of HPR is its unique molecular structure, which allows it to bind directly to retinoid receptors without the need for metabolic conversion, thereby offering a favorable efficacy-to-irritation ratio compared to traditional retinoids like retinol (B82714).

This technical guide provides a comprehensive overview of HPR, focusing on its chemical and physical properties, biological mechanism, and the experimental protocols used for its synthesis, characterization, and evaluation.

Chemical Structure and Properties

This compound is chemically synthesized through the esterification of all-trans-retinoic acid with hydroxypinacolone. This structure incorporates a stabilizing ester linkage, which enhances its molecular stability compared to retinol, particularly against oxidation from air, light, and heat.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tenoic acid 3,3-dimethyl-2-oxobutyl ester |

| CAS Number | 893412-73-2 |

| Molecular Formula | C₂₆H₃₈O₃ |

| Molecular Weight | 398.58 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | Approximately 70-75°C |

| Solubility | Oil-soluble; Soluble in organic solvents such as ethanol, methanol, and DMSO; Insoluble in water |

| Stability | More stable than retinol; less prone to degradation from light and air |

Mechanism of Action: Direct Receptor Binding

Unlike traditional retinoids such as retinol and retinyl esters, which require a multi-step enzymatic conversion to the active retinoic acid form within the skin, HPR functions as a direct-acting retinoid. Its molecular structure allows it to bind directly to retinoic acid receptors (RARs) in the cell nucleus. This binding event initiates a cascade of transcriptional regulation, leading to the modulation of gene expression involved in cellular proliferation, differentiation, and collagen synthesis.

The direct binding mechanism bypasses the conversion steps that are often associated with the irritation potential of other retinoids. This allows HPR to exert its biological effects more efficiently and with a potentially lower risk of adverse effects like erythema and peeling.

Hydroxypinacolone Retinoate: An In-Depth Technical Guide to its Mechanism of Action in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypinacolone Retinoate (HPR), a synthetic ester of all-trans retinoic acid, has emerged as a promising next-generation retinoid in the field of dermatology and cosmetic science. Unlike traditional retinoids such as retinol (B82714) and its esters, HPR exhibits a unique mechanism of action that allows it to directly interact with retinoid receptors in skin cells without the need for metabolic conversion.[1][2] This direct activity is believed to contribute to its efficacy in addressing signs of skin aging, such as fine lines and wrinkles, with a potentially lower irritation profile compared to prescription-strength retinoic acid.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of HPR in skin cells, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to bind directly to and activate retinoic acid receptors (RARs) within the nucleus of skin cells, including keratinocytes and fibroblasts.[5][6] This interaction initiates a cascade of transcriptional events that modulate the expression of various genes involved in cellular proliferation, differentiation, and extracellular matrix (ECM) synthesis and degradation.

Signaling Pathway

The binding of HPR to RARs leads to the formation of a heterodimer with Retinoid X Receptors (RXRs). This HPR-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the observed physiological effects on the skin.

Quantitative Data on Cellular Effects

Several in vitro and clinical studies have provided quantitative data on the effects of HPR on skin cells.

| Parameter | Cell Type/Model | Treatment | Result | Citation |

| Gene Expression | Human Skin Models | HPR vs. Retinol | HPR showed greater levels of gene transcription for collagen than retinol at the same concentrations. | [7] |

| Human Skin Models | HPR vs. Tretinoin (B1684217) (ATRA) | HPR did not achieve the same level of gene transcription as tretinoin. However, the highest dose of HPR out-performed tretinoin in increasing pro-collagen production. | [7] | |

| Human Foreskin Fibroblasts (HFF-1) | 5 µg/mL HPR + 9 µg/mL Retinyl Propionate (B1217596) | Synergistically enhanced the expression of Type IV Collagen, CRBP-I, and RARB genes. | [8][9] | |

| Fibroblast Proliferation | Human Foreskin Fibroblasts (HFF-1) | 5 µg/mL HPR + 9 µg/mL Retinyl Propionate | Promoted fibroblast proliferation at 24 hours. | [8][9] |

| Clinical Efficacy (Wrinkle Reduction) | Human Subjects | Serum with 0.2% HPR | A "dramatic reduction" in the appearance of fine lines and wrinkles was observed after 14 days of twice-daily application around the eyes. | [7] |

| Human Subjects (n=42) | Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks | 8.3% reduction in wrinkles. | [9][10] | |

| Clinical Efficacy (Skin Smoothness) | Human Subjects (n=42) | Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks | 11.9% improvement in skin smoothness. | [9][10] |

| Clinical Efficacy (Transepidermal Water Loss - TEWL) | Human Subjects (n=42) | Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks | 25.7% decrease in TEWL. | [9][10] |

| Clinical Efficacy (Skin Elasticity) | Human Subjects (n=42) | Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks | 14.5% (R2) and 22.6% (R5) improvement in skin elasticity. | [9] |

| Irritation Potential | Human Subjects | 0.5% HPR vs. 0.5% Retinol (24-hour occlusive patch test) | HPR demonstrated a significantly lower irritation profile compared to retinol. | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Fibroblast Proliferation Assay (MTT/BrdU)

This protocol is a general guideline for assessing the effect of HPR on the proliferation of human dermal fibroblasts.

1. Cell Culture:

-

Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

2. Seeding:

-

Trypsinize and seed HDFs into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to attach and grow for 24 hours.

3. Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µg/mL).

-

Replace the culture medium in the wells with the HPR-containing medium or vehicle control.

4. Incubation:

-

Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

5. Proliferation Assessment (MTT Assay Example):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of target genes, such as those for collagens (e.g., COL1A1) and matrix metalloproteinases (e.g., MMP1), in fibroblasts treated with HPR.

1. Cell Culture and Treatment:

-

Follow steps 1-3 from the Fibroblast Proliferation Assay protocol, using larger culture vessels (e.g., 6-well plates) to obtain sufficient RNA.

2. RNA Extraction:

-

After the treatment period, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

3. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

4. qPCR:

-

Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., COL1A1, MMP1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction in a real-time PCR cycler.

5. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.

Conclusion

This compound represents a significant advancement in retinoid technology. Its ability to directly bind to and activate retinoic acid receptors without the need for metabolic conversion underpins its efficacy in promoting cellular turnover, stimulating collagen synthesis, and improving the clinical signs of skin aging. The available data, although still emerging, suggests a favorable efficacy and tolerability profile compared to traditional retinoids. Further research, particularly large-scale, independent clinical trials and detailed molecular studies, will continue to elucidate the full potential of HPR in dermatology and cosmetic science. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this innovative compound.

References

- 1. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-aging Effects of Retinoid this compound on Skin Models • Mattek - Part of Sartorius [mattek.com]

- 3. scribd.com [scribd.com]

- 4. Transcriptional regulation of matrix metalloproteinase-1 and collagen 1A2 explains the anti-fibrotic effect exerted by proteasome inhibition in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drdavinlim.com [drdavinlim.com]

- 7. ovid.com [ovid.com]

- 8. The synergistic effect of retinyl propionate and this compound on skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Hydroxypinacolone Retinoate (HPR): A Technical Guide to Retinoic Acid Receptor Binding Affinity and Transcriptional Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR) is a novel synthetic ester of all-trans retinoic acid (ATRA) that is gaining prominence in dermatological and cosmetic applications. Unlike traditional retinoids, HPR exhibits a unique mechanism of action, binding directly to retinoic acid receptors (RARs) without the need for metabolic conversion. This direct activity, coupled with a favorable tolerability profile, positions HPR as a compound of significant interest for the development of next-generation retinoid therapies. This technical guide provides a comprehensive overview of the current understanding of HPR's interaction with RARs, focusing on its binding affinity and, more critically, its ability to activate downstream gene transcription. While quantitative binding affinity data such as dissociation constants (Kd) remain limited in publicly accessible literature, functional assays consistently demonstrate its potent activity. This document summarizes the available data, outlines relevant experimental protocols for assessing retinoid activity, and presents key signaling and experimental workflows.

Introduction to this compound

This compound (HPR) is an ester of all-trans retinoic acid and hydroxypinacolone.[1][2] Its chemical structure allows it to directly interact with retinoic acid receptors (RARs), a key characteristic that distinguishes it from other commonly used retinoids like retinol (B82714) and retinyl esters, which require enzymatic conversion to the active retinoic acid form within the skin.[3][4] This direct-to-receptor action is believed to contribute to its high efficacy and reduced irritation potential compared to tretinoin (B1684217) (all-trans retinoic acid).[3][4]

Interaction with Retinoic Acid Receptors (RARs)

Retinoids exert their biological effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3] RARs, which have three subtypes (RARα, RARβ, and RARγ), are the primary targets for HPR.[5] Upon ligand binding, RARs form heterodimers with RXRs and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[6] This process regulates cellular proliferation, differentiation, and inflammation.[5]

Binding Affinity

Direct quantitative data on the binding affinity of HPR to RAR subtypes (e.g., Kd, Ki values) is not widely available in peer-reviewed literature. However, qualitative descriptions and functional data suggest that HPR possesses a strong affinity for these receptors, particularly RARγ, which is the most abundant subtype in the skin.[5][7] The lack of extensive direct binding studies may be due to a research focus on the functional consequences of receptor interaction, such as transcriptional activation, which is a more direct measure of a retinoid's biological potency.

Transcriptional Activation

The most insightful data regarding HPR's potency comes from functional assays that measure its ability to activate gene transcription via RARs. A key method for this is the Retinoic Acid Response Element (RARE) reporter assay.

An in-vitro study sponsored by Estee Lauder compared the gene transcription levels induced by HPR, tretinoin (ATRA), retinol, and retinyl palmitate using a RARE reporter assay.[1][8] The findings from this study are summarized in the table below.

Table 1: Comparative Transcriptional Activation of Retinoids [1][8]

| Compound | Relative Gene Transcription Level (at equivalent concentrations) |

| This compound (HPR) | Greater than Retinol and Retinyl Palmitate |

| Tretinoin (ATRA) | Greater than HPR |

| Retinol | Less than HPR and Tretinoin |

| Retinyl Palmitate | Less than HPR and Tretinoin |

This study highlights that HPR is significantly more potent at activating RAR-mediated gene transcription than its precursors, retinol and retinyl palmitate.[1][8] While not as potent as tretinoin at the same concentration, the study noted that higher, well-tolerated doses of HPR could lead to greater collagen production than tretinoin, suggesting a superior therapeutic window.[8]

Signaling Pathway

The binding of HPR to RARs initiates a cascade of molecular events leading to the regulation of gene expression. The simplified signaling pathway is depicted below.

Caption: HPR Signaling Pathway.

Experimental Protocols

While specific protocols for HPR are often proprietary, the following are detailed methodologies for key experiments commonly used to characterize the binding affinity and transcriptional activity of retinoids.

Radioligand Competitive Binding Assay

This assay determines the affinity of a test compound (e.g., HPR) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of HPR for RAR subtypes.

Materials:

-

Recombinant human RARα, RARβ, or RARγ

-

Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)

-

Unlabeled HPR

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Incubation: In a series of tubes, incubate a constant concentration of the RAR subtype and the radiolabeled ligand with increasing concentrations of unlabeled HPR. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the HPR concentration. Determine the IC50 value (the concentration of HPR that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Radioligand Competitive Binding Assay Workflow.

Retinoic Acid Response Element (RARE) Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate RAR-mediated gene transcription.

Objective: To determine the EC50 value (effective concentration for 50% maximal response) of HPR for RAR activation.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vectors for RARα, RARβ, or RARγ

-

Reporter plasmid containing a RARE sequence upstream of a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

HPR

-

Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the RAR expression vector and the RARE reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.

-

Treatment: After transfection, treat the cells with varying concentrations of HPR or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

-

Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase) using the appropriate assay reagents and instrument.

-

Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized reporter activity against the logarithm of the HPR concentration. Determine the EC50 value from the dose-response curve.

Caption: RARE Reporter Gene Assay Workflow.

Conclusion

This compound represents a significant advancement in retinoid technology. Its ability to directly bind to and activate retinoic acid receptors without the need for metabolic conversion translates to potent biological activity, as demonstrated by functional assays measuring gene transcription. While direct binding affinity data remains elusive in the public domain, the evidence from transcriptional activation studies strongly supports its efficacy. The favorable therapeutic window of HPR, offering high potency with reduced irritation, makes it a compelling molecule for further research and development in both dermatological and cosmetic fields. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of HPR and other novel retinoids.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. This compound | 893412-73-2 | Benchchem [benchchem.com]

- 3. drdavinlim.com [drdavinlim.com]

- 4. dolcedew.com [dolcedew.com]

- 5. Role of Retinoic Acid Receptor Subtypes in the Pathophysiology of Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 6. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Retinoic Acid Receptors by Dihydroretinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

In-Vitro Characterization of Hydroxypinacolone Retinoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR) is a cosmetic-grade ester of all-trans retinoic acid that has garnered significant attention for its retinoid-like activity with a potentially lower irritation profile.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the in-vitro characterization of HPR, summarizing its physicochemical properties, mechanism of action, and effects on skin cells. Detailed experimental protocols for key in-vitro assays are provided, and signaling pathways and experimental workflows are visualized using the DOT language. While direct quantitative data for HPR alone remains limited in publicly available literature, this guide consolidates the current understanding to support further research and development.

Physicochemical Properties

This compound is a synthetic ester of all-trans retinoic acid.[6][10] Its chemical structure confers greater stability compared to retinol (B82714) and other retinoid derivatives.[6]

| Property | Value | Reference |

| Chemical Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, 1-hydroxy-3,3-dimethylbutan-2-one (B1336409) ester | [3] |

| Molecular Formula | C₂₆H₃₈O₃ | [3][6] |

| Molecular Weight | 398.58 g/mol | [3][6] |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Oil-soluble | [3] |

| Stability | More stable than retinol, less prone to degradation by light and air. | [4][6] |

Mechanism of Action: Direct Retinoid Receptor Agonist

Unlike traditional retinoids such as retinol and retinyl esters, which require enzymatic conversion to the active retinoic acid form, this compound (HPR) exhibits the unique ability to bind directly to retinoic acid receptors (RARs) within the skin.[1][2][3][4][5][6][7][8][9] This direct action bypasses the metabolic conversion steps, leading to a more efficient cellular response.

The binding of HPR to RARs initiates a cascade of transcriptional events. RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[1][2] This signaling pathway is central to the regulation of cellular processes such as proliferation, differentiation, and extracellular matrix synthesis.[1]

In-Vitro Efficacy Data

While specific quantitative data for HPR as a standalone ingredient is limited, several in-vitro studies have demonstrated its biological effects, often in comparison to or in combination with other retinoids.

Retinoic Acid Receptor (RAR) Activation

Studies have shown that HPR exhibits greater levels of gene transcription than retinol and retinyl palmitate at the same concentrations, though it does not achieve the same level of gene transcription as all-trans-retinoic acid (ATRA).[11] This suggests that HPR is a potent activator of RAR-mediated gene expression.

Collagen Synthesis

HPR has been shown to significantly increase pro-collagen production in in-vitro skin models.[1] One study demonstrated that a combination of 5 μg/mL HPR and 9 μg/mL Retinyl Propionate (B1217596) (RP) synergistically enhanced the expression of type IV collagen in human foreskin fibroblast (HFF-1) cells.[12]

Gene Expression

In the same study, the combination of HPR and RP was found to synergistically enhance the expression of Cellular Retinol-Binding Protein I (CRBP-I) and RARβ genes in HFF-1 cells.[12]

| Gene | Cell Type | Treatment | Result | Reference |

| Type IV Collagen | HFF-1 | 5 μg/mL HPR + 9 μg/mL RP | Synergistic enhancement of expression | [12] |

| CRBP-I | HFF-1 | 5 μg/mL HPR + 9 μg/mL RP | Synergistic enhancement of expression | [12] |

| RARβ | HFF-1 | 5 μg/mL HPR + 9 μg/mL RP | Synergistic enhancement of expression | [12] |

Cytotoxicity

The cytotoxicity of a combination of free HPR and Retinyl Propionate (RP) has been evaluated in human dermal fibroblasts.

| Cell Line | Assay | Test Substance | IC₅₀ | Reference |

| Human Dermal Fibroblasts | MTT | Free HPR + RP | 1.308% (v/v) | [13] |

Anti-Inflammatory Effects

HPR has been shown to induce less of the inflammatory cytokine interleukin-1 alpha (IL-1α) compared to ATRA in skin models.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize this compound.

Retinoic Acid Receptor (RAR) Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of HPR for RARs.

-

Materials:

-

Receptor Source: Purified recombinant human RARα, RARβ, and RARγ ligand-binding domains.

-

Radioligand: [³H]-all-trans-retinoic acid ([³H]-ATRA).

-

Test Compound: this compound (HPR) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., Tris-HCl buffer with additives to reduce non-specific binding.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of HPR in the assay buffer.

-

In a 96-well plate, add a fixed concentration of [³H]-ATRA (typically at or below its Kd value), the various concentrations of HPR, and the assay buffer.

-

Initiate the binding reaction by adding the RAR preparation to each well.

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-ATRA against the log concentration of HPR to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol describes the use of qPCR to quantify changes in the expression of target genes (e.g., COL1A1, MMP1) in human dermal fibroblasts treated with HPR.

-

Materials:

-

Human dermal fibroblasts.

-

Cell culture medium and supplements.

-

This compound (HPR).

-

RNA isolation kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green or probe-based).

-

Primers for target genes (COL1A1, MMP1, etc.) and a reference gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

-

-

Procedure:

-

Seed human dermal fibroblasts in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of HPR or a vehicle control for a specified time (e.g., 24, 48 hours).

-

Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

-

Data Analysis: Calculate the relative gene expression (fold change) using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

-

In-Vitro Skin Irritation: Reconstructed Human Epidermis Test

This protocol is based on the OECD Test Guideline 439 to assess the skin irritation potential of HPR using a reconstructed human epidermis (RhE) model.

-

Materials:

-

Reconstructed human epidermis (RhE) tissue models.

-

Assay medium.

-

This compound (HPR).

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate).

-

Negative control (e.g., Phosphate-Buffered Saline).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Isopropanol or other suitable solvent.

-

Plate reader.

-

-

Procedure:

-

Pre-incubate the RhE tissues in assay medium.

-

Topically apply HPR, the positive control, and the negative control to the surface of the tissues.

-

Incubate for a defined period (e.g., 60 minutes).

-

Thoroughly wash the test substances from the tissue surface.

-

Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

-

Assess cell viability by incubating the tissues with MTT. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Extract the formazan and measure the absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for HPR-treated tissues relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of irritation potential. An IC₅₀ value (the concentration causing a 50% reduction in viability) can be determined from a dose-response curve.

-

Conclusion

This compound presents a promising alternative to traditional retinoids, offering direct binding to retinoic acid receptors without the need for metabolic conversion, which is associated with a lower potential for skin irritation. In-vitro studies have confirmed its ability to modulate gene expression and stimulate collagen synthesis, key mechanisms for its anti-aging and skin-renewing properties. However, a significant portion of the currently available quantitative data is derived from studies where HPR is used in combination with other active ingredients. Further research focusing on the in-vitro characterization of HPR as a standalone compound is necessary to fully elucidate its specific dose-dependent effects and to establish a more complete quantitative profile. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the continued development and application of this innovative retinoid in dermatology and cosmetic science.

References

- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-aging Effects of Retinoid this compound on Skin Models • Mattek - Part of Sartorius [mattek.com]

- 3. Comprehensive study of this compound (HPR) Lyphar Provide Top Quality [biolyphar.com]

- 4. korelu.de [korelu.de]

- 5. drdavinlim.com [drdavinlim.com]

- 6. us.typology.com [us.typology.com]

- 7. What is this compound or HPR. — The Sunscreen Company [thesunscreencompany.com]

- 8. paulaschoice-eu.com [paulaschoice-eu.com]

- 9. ulprospector.com [ulprospector.com]

- 10. uk.typology.com [uk.typology.com]

- 11. This compound (Explained + Products) [incidecoder.com]

- 12. The synergistic effect of retinyl propionate and this compound on skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Hydroxypinacolone Retinoate: A Technical Examination of its Influence on Collagen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR), a novel ester of retinoic acid, has emerged as a promising agent in dermatology and cosmetic science for its role in mitigating the signs of skin aging. This technical guide provides an in-depth analysis of the current scientific understanding of HPR's effects on collagen synthesis. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and research workflows. HPR distinguishes itself by directly binding to retinoic acid receptors (RARs), bypassing the metabolic conversion steps required by other retinoids like retinol (B82714), which may contribute to its favorable efficacy and tolerability profile. The following sections will explore the molecular mechanisms, present comparative efficacy data, and outline the methodologies used to evaluate its impact on the dermal matrix.

Mechanism of Action: Direct Retinoid Receptor Activation

This compound is a unique cosmetic-grade ester of all-trans retinoic acid (ATRA) that exhibits innate retinoic acid activity.[1] Unlike traditional retinoids such as retinol or retinyl esters, HPR does not require enzymatic conversion in the skin to its biologically active form.[2][3] This inherent activity allows it to bind directly to retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors.[1][4]

The binding of HPR to RARs initiates a cascade of molecular events that modulate the expression of various genes.[5] This interaction is central to its anti-aging effects, as it upregulates genes responsible for collagen production and downregulates those involved in its degradation.[1] Specifically, retinoids are known to increase the expression of type I procollagen (B1174764) and inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that break down dermal collagen.[1] By influencing these cellular functions, HPR helps to improve skin elasticity, firmness, and the visible signs of aging.[6][7] Its esterified structure also contributes to a gradual release into the skin, potentially reducing the risk of irritation often associated with free retinoic acid.[2][8]

Quantitative Data on Efficacy

The efficacy of this compound in promoting a healthier skin matrix has been evaluated in various in-vitro and clinical studies. The data highlights its effects on fibroblast proliferation, gene expression, and clinical anti-aging parameters.

Table 1: In-Vitro Study Results

| Parameter | Cell Line | Treatment | Observation | Source |

| Pro-collagen Production | Organotypic Skin Models | HPR | Significantly increased compared to untreated control; comparable to ATRA. | [9][10] |

| Fibroblast Proliferation | Human Foreskin Fibroblast (HFF-1) | 5 µg/mL HPR + 9 µg/mL Retinyl Propionate (B1217596) (RP) | Promoted cell proliferation at 24 hours. | [11][12] |

| Gene Expression | Human Foreskin Fibroblast (HFF-1) | 5 µg/mL HPR + 9 µg/mL RP | Synergistically enhanced expression of Type IV Collagen, CRBP-I, and RARB genes. | [11][12] |

| Gene Transcription | In-vitro skin models | HPR vs. Retinol & Retinyl Palmitate (RP) | HPR showed greater levels of gene transcription at the same concentrations. | [13] |

| Gene Transcription | In-vitro skin models | HPR vs. All-trans Retinoic Acid (ATRA) | HPR did not achieve the same level of gene transcription as ATRA at equal doses, but a higher, well-tolerated dose of HPR outperformed ATRA. | [13] |

Table 2: Clinical Study Results

| Study Type | Subjects | Treatment | Duration | Key Findings | Source |

| Randomized, Controlled | 42 participants | 0.2% HPR serum (nightly) | 4 weeks | Wrinkle and crease volume dropped by 16% in 64% of participants. Wrinkle visibility reduced by 26% in 57% of volunteers. Overall satisfaction was highest for HPR (85%) compared to retinol (77%) and retinal (79.67%). | [14] |

| Comparative Study | 71 women | Topical serum with HPR and peptides (twice daily) vs. single Fractional CO2 Laser treatment | 16 weeks | HPR serum achieved more significant improvement (p < 0.05) in Marionette lines, global fine lines and wrinkles, crow's feet wrinkles, texture, and smoothness compared to the laser group. | [15] |

| Clinical Trial | 32 subjects (18-60 years old) | Supramolecular nanoparticles of HPR and Retinyl Propionate (Gravi-A) | 28 days | Significantly reduced eye wrinkles. Wrinkle depth decreased by 42.58% and wrinkle area decreased by 32.51%. | [16] |

| Clinical Research | 42 Chinese urban women | Skincare serum with HPR and RP (5:9 ratio) | 8 weeks | Skin wrinkles improved by 8.3%, skin smoothness by 11.9%, and skin elasticity (R2 and R5) by 14.5% and 22.6% respectively, with no adverse reactions. | [11][12] |

| Manufacturer Test | Not specified | 0.2% HPR around the eyes (twice daily) | 14 days | "Dramatic reduction of lines and wrinkles". | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical protocols used to assess the effects of HPR on skin.

In-Vitro Analysis of Collagen Synthesis and Gene Expression

This protocol describes a general workflow for evaluating the effect of HPR on human dermal fibroblasts.

-

Cell Culture: Human Foreskin Fibroblasts (HFF-1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C and 5% CO2.[11]

-

Treatment: Cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the medium is replaced with a serum-free medium for 24 hours. Subsequently, cells are treated with varying concentrations of HPR (e.g., 1-10 µg/mL) or a combination of HPR and other retinoids (e.g., 5 µg/mL HPR and 9 µg/mL Retinyl Propionate).[11] A vehicle control (e.g., DMSO) is run in parallel.

-

Cell Proliferation Assay: Cell viability and proliferation can be assessed at various time points (e.g., 24, 48, 72 hours) using assays such as MTT or WST-1.

-

RNA Extraction and RT-qPCR: After the treatment period, total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit). cDNA is synthesized via reverse transcription. Quantitative real-time PCR (RT-qPCR) is then performed to quantify the mRNA expression levels of target genes, such as COL1A1 (Collagen Type I Alpha 1 Chain), COL4A1 (Collagen Type IV Alpha 1 Chain), Cellular Retinol-Binding Protein I (CRBP-I), and Retinoic Acid Receptor Beta (RARB).[11] Gene expression is typically normalized to a housekeeping gene like GAPDH.

-

Collagen Protein Quantification (ELISA): The supernatant from the cell cultures is collected to measure the amount of secreted pro-collagen type I using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[16]

Clinical (In-Vivo) Assessment of Anti-Aging Effects

This protocol outlines a typical clinical study design to evaluate the anti-aging efficacy of a topical formulation containing HPR.

-

Subject Recruitment: A cohort of volunteers matching specific criteria (e.g., age 40-65, Fitzpatrick skin types I-III, presence of facial photodamage) is recruited.[15] Subjects provide informed consent before participation.

-

Study Design: A randomized, controlled study design is often employed.[14] For instance, subjects may be assigned to different treatment cells: one receiving the HPR formulation and a control group receiving a vehicle or a different active.

-

Product Application: Subjects in the active group are instructed to apply the test product (e.g., 0.2% HPR serum) to the entire face according to a specified regimen (e.g., once or twice daily) for a defined period (e.g., 4 to 16 weeks).[14][15]

-

Efficacy Evaluation: Skin parameters are measured at baseline and at various follow-up points (e.g., week 4, 8, 12, 16).

-

Expert Grading: A dermatologist or trained expert grades various parameters such as fine lines, wrinkles (global and specific areas like crow's feet), texture, smoothness, and hyperpigmentation using a standardized scale.[15]

-

Instrumental Analysis: Non-invasive instruments are used for objective measurements.

-

-

Safety and Tolerability Assessment: Adverse events such as irritation, redness, or dryness are monitored and recorded throughout the study. Patch tests may be conducted prior to the main study to assess irritation potential.[8][11]

-

Statistical Analysis: Data from expert grading and instrumental analysis are statistically analyzed (e.g., using t-tests or ANOVA) to determine the significance of changes from baseline and differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.[15]

Conclusion

This compound represents a significant advancement in retinoid technology. Its ability to directly activate retinoic acid receptors without the need for metabolic conversion provides a strong mechanistic basis for its efficacy in stimulating collagen synthesis and improving the signs of skin aging. The quantitative data from both in-vitro and in-vivo studies consistently demonstrate its positive effects on the dermal matrix, often with a favorable tolerability profile compared to other retinoids. The detailed experimental protocols provided herein offer a framework for future research and development in this area. As a potent and well-tolerated retinoid, HPR is a key ingredient for consideration in the development of next-generation dermatological and cosmetic products aimed at skin rejuvenation.

References

- 1. Anti-aging Effects of Retinoid this compound on Skin Models • Mattek - Part of Sartorius [mattek.com]

- 2. uk.typology.com [uk.typology.com]

- 3. What is this compound or HPR. — The Sunscreen Company [thesunscreencompany.com]

- 4. drdavinlim.com [drdavinlim.com]

- 5. Retinol derivative ,Anti-aging active this compound 10% [zfbiotec.com]

- 6. korelu.de [korelu.de]

- 7. nbinno.com [nbinno.com]

- 8. us.typology.com [us.typology.com]

- 9. researchgate.net [researchgate.net]

- 10. Granactive Retinoid (this compound) | The Formulator Shop [theformulatorshop.com]

- 11. The synergistic effect of retinyl propionate and this compound on skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound (Explained + Products) [incidecoder.com]

- 14. cnb.drirenaeris.com [cnb.drirenaeris.com]

- 15. Efficacy of Topical this compound‐Peptide Product Versus Fractional CO2 Laser in Facial Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Stability and Low Irritation of Retinol Propionate and this compound Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Hydroxypinacolone Retinoate Cytotoxicity: A Technical Guide

Introduction: Hydroxypinacolone Retinoate (HPR), a cosmetic-grade ester of all-trans retinoic acid, is a next-generation retinoid noted for its high efficacy and low irritation potential compared to traditional retinoids like retinol (B82714) and retinoic acid.[1][2][3] Unlike retinol, HPR does not require metabolic conversion in the skin to become active; it binds directly to retinoic acid receptors (RARs), initiating a cascade of gene transcription that leads to increased collagen production, cellular turnover, and other anti-aging benefits.[2][4][5][6] While lauded for its gentle nature in cosmetic applications, understanding its cytotoxic profile at higher concentrations is crucial for comprehensive safety assessment and drug development. This guide provides an in-depth overview of preliminary cytotoxic data, detailed experimental protocols for assessing its effects on skin cells, and a visualization of the putative signaling pathways involved in HPR-induced cell death.

Data Presentation: Quantitative Cytotoxicity Data

Published research specifically detailing the IC50 (half-maximal inhibitory concentration) of this compound alone on skin cell lines is limited. However, available studies on HPR-containing mixtures and related compounds provide initial quantitative insights into its cytotoxic potential. The data suggests that HPR is generally well-tolerated at typical cosmetic use concentrations, with cytotoxic effects observed only at significantly higher concentrations.

| Cell Line | Compound(s) | Assay | Concentration / IC50 | Duration | Observations |

| Human Skin Fibroblasts | Free this compound (HPR) + Retinyl Propionate (B1217596) (RP) | MTT Assay | IC50: 1.308% (v/v) | 24 hours | The study indicated that the free HPR + RP emulsion was considered "almost non-toxic" to human fibroblasts.[7] |

| Human Foreskin Fibroblasts (HFF-1) | 5 µg/mL HPR + 9 µg/mL RP | Cell Viability Assay | Not Applicable | 24 hours | This combination was found to promote the proliferation of HFF-1 cells.[8] |

| HaCaT (Human Keratinocytes) | This compound (HPR) | MTT Assay | Not Applicable | 24 hours | HPR was used at concentrations of 0.05 mg/mL and 0.1 mg/mL in studies focused on alleviating UVA-induced photoaging, implying these concentrations were sub-lethal and did not cause significant immediate cytotoxicity.[1] |

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of HPR cytotoxicity. Below are protocols for key experiments, synthesized from established methods and studies involving retinoids.

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing the effect of HPR on the viability of human keratinocytes (e.g., HaCaT) or dermal fibroblasts. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][9]

Materials:

-

Human Keratinocyte (HaCaT) or Human Dermal Fibroblast (HDF) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (HPR) stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[7][11]

-

96-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HPR in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the HPR dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[7][11]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12][13]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells (HaCaT or HDF)

-

Flow cytometry tubes

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: Treat cells with various concentrations of HPR for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14][15][16][17]

Materials:

-

DCFH-DA probe (stock solution in DMSO)

-

Treated and control cells (HaCaT or HDF) in a black, clear-bottom 96-well plate

-

Phenol red-free culture medium

-

H2O2 (as a positive control)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with HPR as described in the MTT protocol.

-

Probe Loading: After the treatment period, remove the medium. Wash the cells once with warm PBS or serum-free medium.

-

Staining: Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.[14][16]

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[17]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

-

Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS production.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

- 7. High Stability and Low Irritation of Retinol Propionate and this compound Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synergistic effect of retinyl propionate and this compound on skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. researchgate.net [researchgate.net]

- 15. doc.abcam.com [doc.abcam.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

Methodological & Application

Synthesis of Hydroxypinacolone Retinoate from Retinoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Hydroxypinacolone Retinoate (HPR), a next-generation retinoid, from all-trans-retinoic acid. HPR, an ester of retinoic acid, is gaining significant attention in dermatology and cosmetics due to its high efficacy, increased stability, and lower irritation potential compared to other retinoids.[1][2][3] It functions by directly binding to retinoid receptors in skin cells without the need for metabolic conversion, which is a required step for other vitamin A derivatives like retinol (B82714) or retinyl palmitate.[4][5] This direct action allows for a more efficient cellular response in promoting cell turnover, stimulating collagen synthesis, and regulating sebum production.[6][7]

These protocols are intended for laboratory-scale synthesis and can be adapted for process development and optimization. Three primary synthesis methodologies are detailed:

-

Direct Esterification via Halogenated Pinacolone (B1678379): A straightforward approach involving the reaction of retinoic acid with a halogenated derivative of pinacolone.

-

Two-Step Synthesis via Retinoyl Chloride Intermediate: A method that proceeds through the formation of an acid chloride of retinoic acid, followed by esterification.

-

Bio-enzymatic Synthesis: An enzymatic approach that offers high specificity and milder reaction conditions.

Data Summary

The following table summarizes the key quantitative data associated with the different synthesis protocols described in this document.

| Parameter | Direct Esterification (via Halogenated Pinacolone) | Two-Step Synthesis (via Retinoyl Chloride) | Bio-enzymatic Synthesis |

| Starting Materials | Retinoic Acid, Halogenated Pinacolone | Retinoic Acid, Phosphorus Trichloride (B1173362), 1-Hydroxy-3,3-dimethylbutan-2-one (B1336409) | Methyl Retinoate, 1-Hydroxy-3,3-dimethylbutan-2-one |

| Key Reagents/Catalysts | Acid binder (e.g., Potassium Carbonate) | Phosphorus Trichloride, Triethylamine (B128534) | Acyltransferase |

| Typical Reaction Time | 6 - 30 hours[8] | ~7 hours (total)[9] | 24 hours[10] |

| Typical Reaction Temperature | 0 - 60 °C[8] | 0 - 30 °C[9] | 25 - 30 °C[10] |

| Reported Molar Yield | 81 - 83%[8] | ~82%[9] | Not explicitly stated, but conversion rate is high |

| Reported Purity | Up to 99.9%[8] | High, purified by recrystallization | Up to 98%[10] |

| Conversion Rate | Not explicitly stated | High | ~95%[10] |

Experimental Protocols

Protocol 1: Direct Esterification via Halogenated Pinacolone

This protocol is based on the reaction of retinoic acid with a halogenated pinacolone in the presence of an acid binder.[8]

Materials:

-

All-trans-retinoic acid

-

Halogenated pinacolone (e.g., chloro-pinacolone)

-

Acetone (B3395972) (or other suitable organic solvent like dichloromethane, ethyl acetate, toluene)[8]

-

Potassium carbonate (or other acid binders such as triethylamine, sodium carbonate)[8]

-

Anhydrous ethanol (B145695)

-

Nitrogen gas

-

Reaction flask with mechanical stirrer

-

Standard laboratory glassware for filtration and concentration

Procedure:

-

In a light-proof environment and under a nitrogen atmosphere, dissolve 10 g of all-trans-retinoic acid in 30 mL of acetone in a reaction flask with stirring.[8]

-

Once the retinoic acid is fully dissolved, cool the solution to 0°C in an ice bath.

-

Add 5.52 g of potassium carbonate to the cooled solution while stirring.[8]

-

Slowly add the halogenated pinacolone dropwise to the reaction mixture. The molar ratio of retinoic acid to halogenated pinacolone should be in the range of 1:1.2 to 1:3.[8]

-

Maintain the reaction at a controlled temperature between 0°C and 60°C for 6 to 30 hours.[8] Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion of the reaction, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

To the crude product, add 30 mL of anhydrous ethanol and stir at room temperature to form a slurry.

-

Cool the slurry to 0°C and maintain for 1 hour to induce crystallization.[8]

-

Filter the mixture to collect the yellow solid product, which is this compound.

-

Dry the product under vacuum.

Protocol 2: Two-Step Synthesis via Retinoyl Chloride Intermediate

This method involves the initial conversion of retinoic acid to retinoyl chloride using phosphorus trichloride, followed by esterification with 1-hydroxy-3,3-dimethylbutan-2-one.[9]

Materials:

-

All-trans-retinoic acid

-

Phosphorus trichloride (PCl₃)[9]

-

1-Hydroxy-3,3-dimethyl-2-butanone

-

Triethylamine (Et₃N)[9]

-

Anhydrous ethanol

-

Nitrogen or Argon gas

-

Reaction flask with dropping funnel

-

Standard laboratory glassware for filtration and concentration

Procedure:

Step 1: Synthesis of Retinoyl Chloride

-

In a reaction flask under an inert atmosphere (Argon or Nitrogen), add 4 g of all-trans-retinoic acid to 20 mL of toluene.[9]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1.38 g of phosphorus trichloride (PCl₃) dropwise to the mixture.[9]

-

After the addition is complete, raise the temperature to 30°C and stir for 1 hour.[9]

-

At the end of the reaction, allow the mixture to partition and separate the phosphite (B83602) byproduct. The resulting toluene solution containing retinoyl chloride is used directly in the next step.[9]

Step 2: Esterification to this compound

-

In a separate flask under an inert atmosphere, dissolve 3.5 g of 1-hydroxy-3,3-dimethyl-2-butanone in 40 mL of toluene.[9]

-

Add 2.4 g of dry triethylamine (Et₃N) to this solution.[9]

-

Cool the solution to 0°C in an ice bath.

-